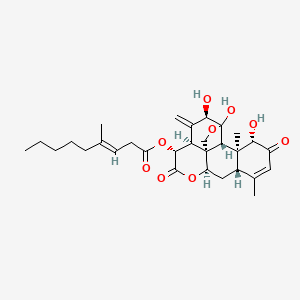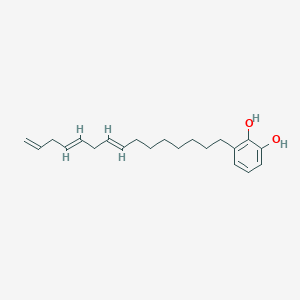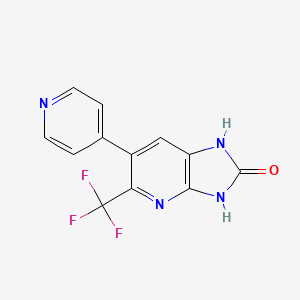![molecular formula C22H34N4O2 B1236151 1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Research into compounds based on pyrrolidin-2-one pharmacophores, including structures similar to the given chemical, highlights their potential as effective agents in facilitating memory processes and attenuating cognitive function impairments related to various conditions. Studies emphasize the importance of stereochemistry in improving pharmacological profiles, indicating that specific enantiomers of these compounds exhibit advantageous biological properties (Veinberg et al., 2015).
Pharmacology and Therapeutic Potential
The role of arylcycloalkylamines, which share a core structure with the mentioned compound, has been extensively reviewed in the context of their binding affinity and selectivity at D2-like receptors. Such compounds are foundational in developing antipsychotic agents, highlighting the potential therapeutic applications of similar structures (Sikazwe et al., 2009).
Biochemical Interactions and Applications
Investigations into the biochemical pathways and interactions of compounds structurally related to the query compound have shown significant promise. For example, the synthesis and evaluation of ligands for D2-like receptors involve understanding the contributions of pharmacophoric groups, which is crucial for enhancing potency and selectivity in therapeutic agents. This research provides a foundation for designing more effective drugs with minimized side effects (Sikazwe et al., 2009).
Propiedades
Fórmula molecular |
C22H34N4O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methylpiperazin-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-18-4-6-19(7-5-18)8-11-26-17-20(16-21(26)27)22(28)23-9-3-10-25-14-12-24(2)13-15-25/h4-7,20H,3,8-17H2,1-2H3,(H,23,28) |
Clave InChI |
CIDMARPQRXSPAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C |
SMILES canónico |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)

![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)

